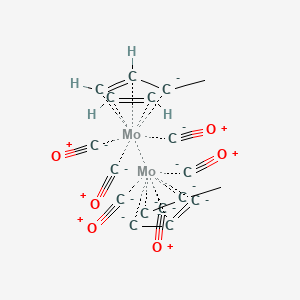
3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate
描述
3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate is a complex organic compound that features a benzyl stearate core with two dicyclohexylamino-oxoethoxy groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate typically involves multi-step organic reactions. The initial step often includes the preparation of the benzyl stearate core, followed by the introduction of the dicyclohexylamino-oxoethoxy groups through nucleophilic substitution reactions. Common reagents used in these reactions include dicyclohexylamine, oxalyl chloride, and ethylene glycol derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine or alcohol derivatives.
科学研究应用
3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and as a component in specialized chemical formulations.
作用机制
The mechanism of action of 3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate involves its interaction with molecular targets through its functional groups. The dicyclohexylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The benzyl stearate core provides a hydrophobic region that can interact with lipid membranes and other hydrophobic environments.
相似化合物的比较
Similar Compounds
3,4-Bis(benzyloxy)benzaldehyde: Similar in structure but lacks the dicyclohexylamino groups.
Bis(2-(2-methoxyethoxy)ethyl) ether: Shares the ethoxy linkage but differs in the overall structure and functional groups.
Uniqueness
3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate is unique due to the presence of both dicyclohexylamino and oxoethoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for specialized applications.
属性
IUPAC Name |
[3,4-bis[2-(dicyclohexylamino)-2-oxoethoxy]phenyl]methyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H88N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28-37-53(58)61-41-44-38-39-49(59-42-51(56)54(45-29-20-16-21-30-45)46-31-22-17-23-32-46)50(40-44)60-43-52(57)55(47-33-24-18-25-34-47)48-35-26-19-27-36-48/h38-40,45-48H,2-37,41-43H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRJLFJSCKIVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C=C1)OCC(=O)N(C2CCCCC2)C3CCCCC3)OCC(=O)N(C4CCCCC4)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H88N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412421 | |
| Record name | Sodium ionophore V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
849.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129880-73-5 | |
| Record name | Sodium ionophore V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1599277.png)
![1-[(Tert-butyl)oxycarbonyl]-3-(4-methoxybenzyl)piperidine-3-carboxylic acid](/img/structure/B1599280.png)

![2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone](/img/structure/B1599282.png)


![p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone](/img/structure/B1599287.png)






